molecular formula C14H9N3O4 B14477223 1H-Isoindole-1,3(2H)-dione, 2-(4-amino-3-nitrophenyl)- CAS No. 65884-90-4

1H-Isoindole-1,3(2H)-dione, 2-(4-amino-3-nitrophenyl)-

Cat. No.: B14477223
CAS No.: 65884-90-4
M. Wt: 283.24 g/mol
InChI Key: OXHUNZYWDCMRKC-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(4-amino-3-nitrophenyl)- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4-amino-3-nitrophenyl)- typically involves multi-step organic reactions. One common method might include the nitration of aniline derivatives followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(4-amino-3-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(4-amino-3-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(4-amino-3-nitrophenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide derivatives: Similar in structure but with different functional groups.

    Isoindoline derivatives: Differ in the saturation of the ring structure.

    Nitroaniline derivatives: Share the nitro and amino functional groups but differ in the core structure.

Properties

CAS No.

65884-90-4

Molecular Formula

C14H9N3O4

Molecular Weight

283.24 g/mol

IUPAC Name

2-(4-amino-3-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H9N3O4/c15-11-6-5-8(7-12(11)17(20)21)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H,15H2

InChI Key

OXHUNZYWDCMRKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)N)[N+](=O)[O-]

Origin of Product

United States

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